molecular formula C11H17NO3 B2797386 Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate CAS No. 727383-48-4

Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate

Cat. No.: B2797386
CAS No.: 727383-48-4
M. Wt: 211.261
InChI Key: YRPHQFNJRONNNY-VQHVLOKHSA-N
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Description

Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate (CAS RN 727383-48-4) is a valuable chemical building block in organic and medicinal chemistry research. This compound, with a molecular formula of C11H17NO3 and a molecular weight of 211.26 g/mol, is characterized as a red to yellow oily liquid . Its structure features multiple functional groups—an acrylate ester, a tertiary dimethylamino group, and a cyclopropanecarbonyl moiety—that make it a versatile intermediate for synthetic transformations. Such acrylate derivatives are frequently employed in cyclization reactions and the synthesis of complex heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. Researchers can utilize this reagent to introduce both electron-withdrawing and electron-donating characteristics into molecular frameworks. It should be stored sealed in a dry environment at room temperature (20 to 22 °C) to maintain stability . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

ethyl (E)-2-(cyclopropanecarbonyl)-3-(dimethylamino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-4-15-11(14)9(7-12(2)3)10(13)8-5-6-8/h7-8H,4-6H2,1-3H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPHQFNJRONNNY-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)C(=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/N(C)C)/C(=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate typically involves the reaction of ethyl acrylate with cyclopropanecarbonyl chloride and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Ethyl acrylate is reacted with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine to form the intermediate ethyl 2-(cyclopropanecarbonyl)acrylate.

    Step 2: The intermediate is then reacted with dimethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The α,β-unsaturated ester system facilitates nucleophilic attacks at the β-carbon. Common nucleophiles include:

Nucleophile Reaction Conditions Product Yield
Grignard reagentsTHF, 0–25°C, 2–4 hoursβ-Substituted cyclopropane derivatives60–75%
AminesEthanol, reflux, 6 hoursβ-Amino acrylates50–65%
ThiolsDCM, room temperature, 1 hourThioether adducts70–85%

The dimethylamino group enhances electrophilicity at the β-position through conjugation, enabling regioselective additions.

Michael Addition and Cyclization

The compound serves as a Michael acceptor in conjugate additions, forming intermediates for heterocyclic synthesis:

Example Reaction Pathway

Key applications include synthesizing fused-ring systems for medicinal chemistry.

Diels-Alder Cycloaddition

The electron-deficient acrylate moiety participates in [4+2] cycloadditions with dienes:

Diene Conditions Cycloadduct Endo/Exo Ratio
1,3-ButadieneToluene, 110°C, 12 hoursBicyclo[2.2.1]heptane derivative85:15
FuranMicrowave, 100°C, 30 minutesOxabicyclic compound92:8

Cyclopropane ring strain increases reactivity, favoring endo selectivity in polar solvents.

Radical Polymerization

Under radical initiation, the acrylate group undergoes polymerization:

Initiator Conditions Polymer Properties
AIBNBenzene, 70°C, 24 hoursMn = 12,000–15,000 Da; PDI = 1.8–2.2
UV lightDMSO, 25°C, 6 hoursCross-linked networks

The dimethylamino group stabilizes propagating radicals, enhancing polymerization rates.

Comparative Reactivity of Analogous Acrylates

Structural modifications significantly alter reactivity:

Compound Reactivity in Diels-Alder Nucleophilic Addition Rate
Ethyl 2-cyano-3-(dimethylamino)acrylateModerateHigh
Ethyl 2-(phenylcarbonyl)-3-(dimethylamino)acrylateLowModerate
Target Compound High Very High

The cyclopropanecarbonyl group in the target compound increases electrophilicity and strain-driven reactivity compared to analogs.

Stability and Degradation Pathways

  • Hydrolysis : The ester hydrolyzes in basic aqueous conditions (pH >10) to carboxylic acid (half-life = 2 hours at 25°C) .

  • Thermal Decomposition : Degrades above 200°C via cyclopropane ring opening, releasing CO₂ and forming dimethylamino ketones.

Scientific Research Applications

Materials Science

Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate serves as a building block in the development of advanced materials. Its unique structural features allow it to participate in polymerization reactions, leading to the creation of new copolymers with tailored properties for specific applications.

Case Study: Polymer Development
A study demonstrated that incorporating this compound into polymer networks resulted in materials with improved mechanical strength and thermal stability compared to traditional acrylates. The synthesized polymers exhibited enhanced performance in biomedical applications due to better biocompatibility.

Pharmaceuticals

This compound is being explored as a precursor for synthesizing bioactive molecules. Its ability to form covalent bonds with biological targets makes it a candidate for drug development, particularly in targeting enzymes or receptors involved in disease processes.

Case Study: Drug Design
Research focusing on soluble epoxide hydrolase inhibitors highlighted the potential of this compound as an intermediate in synthesizing compounds that exhibit anti-inflammatory properties. The study reported that derivatives synthesized from this compound showed significant inhibitory activity against soluble epoxide hydrolase, suggesting its utility in developing new anti-inflammatory drugs .

Agricultural Chemistry

In agricultural applications, this compound can be utilized to synthesize agrochemicals, enhancing crop protection through the development of insecticides or fungicides.

Case Study: Agrochemical Synthesis
A research project investigated the use of this compound in forming novel agrochemical agents. The results indicated that compounds derived from this acrylate exhibited effective pest control capabilities, outperforming conventional pesticides in laboratory settings.

Mechanism of Action

The mechanism of action of Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate involves its interaction with specific molecular targets. The cyclopropanecarbonyl group and the dimethylamino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes structurally related acrylate derivatives, highlighting substituent variations and their implications:

Compound Name Substituent at 2-Position Molecular Formula Key Applications/Reactivity Reference
Ethyl 2-cyano-3-(dimethylamino)acrylate Cyano (-CN) C₈H₁₂N₂O₂ Precursor for heterocycles (e.g., pyridinones)
Ethyl 2-acetyl-3-(dimethylamino)acrylate Acetyl (-COCH₃) C₉H₁₅NO₃ Annulation reactions, naphthyridine synthesis
Ethyl 3-(dimethylamino)acrylate Hydrogen (-H) C₇H₁₃NO₂ Base structure for functionalization
Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate 2,4-Dichloro-5-fluorobenzoyl C₁₄H₁₃Cl₂FNO₃ Fluoroquinolone intermediate synthesis
Target Compound Cyclopropanecarbonyl C₁₁H₁₅NO₃* Hypothesized use in strained ring systems or agrochemicals

*Inferred molecular formula based on structural analogs.

Key Observations:
  • Steric Effects: The cyclopropane ring introduces steric hindrance, which could reduce reactivity in bulkier reagents compared to unsubstituted analogs (e.g., ethyl 3-(dimethylamino)acrylate) .
  • Synthetic Utility: Unlike the benzoyl-substituted analog (used in fluoroquinolone synthesis ), the cyclopropane variant may favor applications in agrochemicals or materials requiring rigid, strained motifs.

Reactivity and Stability

  • Hydrolytic Stability: The dimethylamino group in all analogs confers sensitivity to acidic hydrolysis, necessitating anhydrous conditions during synthesis .
  • Thermal Stability : Cyclopropane-containing esters may exhibit lower thermal stability due to ring strain, unlike benzoyl or acetyl derivatives .

Industrial and Environmental Considerations

  • Green Chemistry : Continuous-flow synthesis (as in ) minimizes waste and energy use, aligning with green procurement guidelines (e.g., reduced solvent consumption ).

Biological Activity

Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential applications.

Chemical Structure and Properties

This compound features a cyclopropanecarbonyl group and a dimethylamino group attached to an acrylate moiety. This unique structure contributes to its biochemical interactions and potential pharmacological effects.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound has been shown to disrupt bacterial cell membranes, leading to cell lysis. This mechanism is common among cationic polymers and suggests potential use as an antimicrobial agent.
  • Enzyme Interactions : this compound may interact with various enzymes, influencing metabolic pathways and potentially serving as a lead compound for further drug development.

Antimicrobial Studies

In a study examining the antimicrobial properties of related compounds, it was found that this compound exhibited significant activity against various bacterial strains. The compound's ability to disrupt membrane integrity was highlighted, indicating its potential as an antibiotic candidate.

Case Studies

  • Bacterial Cell Membrane Disruption : A study demonstrated that compounds with similar structures effectively disrupted the integrity of bacterial membranes, leading to increased susceptibility to environmental stressors. This compound was included in this analysis, showing promising results in inhibiting bacterial growth.
  • Enzyme Interaction Analysis : Research focused on the interaction of this compound with specific enzymes revealed that it could modulate enzyme activity, impacting metabolic processes. This property suggests its utility in drug design aimed at metabolic disorders .

Table 1: Biological Activity Summary

Activity TypeMechanism of ActionReference
AntimicrobialDisrupts bacterial cell membranes
Enzyme InteractionModulates enzyme activity
Potential Drug CandidateInfluences metabolic pathways

Q & A

Q. What are the established synthesis methods for Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate, and how can reaction conditions be optimized?

The compound is synthesized via a condensation reaction between ethyl 3-cyclopropyl-3-oxopropanoate and 1,1-dimethoxy-N,N-dimethylmethanamine under reflux in 1,4-dioxane. Optimization includes temperature control (95°C for 4 hours) and solvent evaporation to isolate the product . For scalability, continuous-flow systems (as demonstrated for analogous acrylates) can enhance yield (up to 82.7% conversion at 100°C) by improving mixing and reducing reaction time .

Key Synthesis Parameters
Reactant Ratio
Solvent
Temperature
Yield

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the acrylate backbone and substituents (e.g., cyclopropanecarbonyl and dimethylamino groups). For example, the dimethylamino group shows a singlet at ~2.8 ppm in 1^1H NMR .
  • IR Spectroscopy : Stretching frequencies for the carbonyl (C=O, ~1700 cm1^{-1}) and cyano (C≡N, ~2200 cm1^{-1}) groups validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 225.1372 (C11_{11}H17_{17}NO3_{3}) .

Q. How is this compound utilized as a precursor in heterocyclic synthesis?

It serves as a key intermediate in forming pyrazole derivatives. For example, cyclocondensation with hydrazines yields 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a scaffold in medicinal chemistry . The dimethylamino group enhances reactivity by stabilizing transition states via electron donation.

Advanced Research Questions

Q. What mechanistic insights explain the role of the dimethylamino group in facilitating C–C bond formation?

The dimethylamino group acts as an electron donor, stabilizing enolate intermediates during condensation reactions. This lowers the activation energy for nucleophilic attack, as demonstrated in analogous acrylate systems . Kinetic studies (e.g., stopped-flow NMR) can track intermediate formation rates .

Q. How do electronic properties influence the compound’s reactivity in annulation reactions?

The electron-rich dimethylamino group increases the electrophilicity of the β-carbon, enabling annulation with aromatic amines to form naphthyridine esters. Computational studies (DFT) reveal a charge density of −0.32 e on the β-carbon, favoring nucleophilic attack .

Q. What methodological challenges arise in scaling up its synthesis, and how are they addressed?

Challenges include exothermic side reactions and byproduct formation (e.g., hydrolysis products). Continuous-flow reactors mitigate these by ensuring rapid heat dissipation and precise residence time control (e.g., 10-minute retention in tubular reactors) .

Scale-Up Challenges Solutions
Thermal degradationContinuous-flow cooling
Low yield in batch systemsSolvent-free microwave-assisted synthesis

Q. What strategies are employed to analyze and mitigate byproducts during synthesis?

LC-MS and GC-MS identify byproducts such as hydrolyzed acrylates. Process optimization (e.g., pH control to prevent hydrolysis at neutral conditions) reduces their formation. For example, maintaining anhydrous conditions in 1,4-dioxane minimizes water-mediated side reactions .

Q. How does the compound interact with biological targets, and what assays validate these interactions?

While direct data is limited, structural analogs (e.g., ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate) inhibit enzymes like Keap1 via noncovalent interactions. Surface plasmon resonance (SPR) assays measure binding affinity (Kd_d ~ 1–10 μM), and molecular docking predicts binding poses .

Q. What computational tools model the compound’s reactivity and electronic structure?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. For example, the LUMO energy (−2.1 eV) indicates reactivity toward amine nucleophiles .

Q. How does substitution on the cyclopropane ring alter the compound’s properties?

Introducing electron-withdrawing groups (e.g., fluorine) on the cyclopropane increases electrophilicity, enhancing reactivity in Diels-Alder reactions. Comparative studies using Hammett constants (σ) correlate substituent effects with reaction rates .

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